Phosphazenium fluoride P5-F

Description

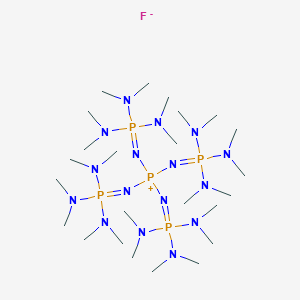

Structure

2D Structure

Properties

IUPAC Name |

tetrakis[[tris(dimethylamino)-λ5-phosphanylidene]amino]phosphanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H72N16P5.FH/c1-29(2)42(30(3)4,31(5)6)25-41(26-43(32(7)8,33(9)10)34(11)12,27-44(35(13)14,36(15)16)37(17)18)28-45(38(19)20,39(21)22)40(23)24;/h1-24H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLHWBJVVXMBGF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=N[P+](N=P(N(C)C)(N(C)C)N(C)C)(N=P(N(C)C)(N(C)C)N(C)C)N=P(N(C)C)(N(C)C)N(C)C)(N(C)C)N(C)C.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H72FN16P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468732 | |

| Record name | Phosphazenium fluoride P5-F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156206-56-3 | |

| Record name | Phosphazenium fluoride P5-F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis[tris(dimethylamino)phosphoranylidenamino] phosphonium fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phosphazenium Fluoride P5 F and Analogous Anhydrous Phosphazenium Fluorides

Established Synthetic Pathways for P5-F

The primary and most established method for the synthesis of anhydrous phosphazenium fluorides, including P5-F, involves metathesis reactions. This approach is favored for its relative simplicity and effectiveness in producing highly pure, unsolvated fluoride (B91410) salts.

Metathesis Reactions for Anhydrous Fluoride Salt Formation

Metathesis, or double displacement, reactions are a cornerstone in the synthesis of phosphazenium fluorides. This process typically involves the reaction of a phosphazenium salt containing a different anion (e.g., chloride, bromide) with a fluoride source. The driving force for the reaction is often the formation of an insoluble salt that can be easily removed from the reaction mixture, leaving the desired phosphazenium fluoride in solution.

A general representation of the metathesis reaction is as follows:

[P(NR₂)₄]⁺X⁻ + MF → [P(NR₂)₄]⁺F⁻ + MX

Where:

[P(NR₂)₄]⁺ is the phosphazenium cation.

X⁻ is the initial counter-ion (e.g., Cl⁻, Br⁻).

MF is the fluoride source (e.g., AgF, KF, CsF).

MX is the precipitated salt.

The choice of the fluoride source is critical. Silver fluoride (AgF) is often used due to the low solubility of silver halides (AgCl, AgBr) in many organic solvents, which facilitates their removal by filtration. Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are also employed, sometimes in conjunction with a crown ether to enhance the solubility and reactivity of the fluoride ion. mdpi.com

Precursor Synthesis and Purification Strategies

The synthesis of the phosphazenium cation precursor is a multi-step process that begins with commercially available starting materials. A common route involves the reaction of phosphorus pentachloride (PCl₅) with a secondary amine, such as dimethylamine (B145610), followed by further reactions to build up the polyaminophosphazenium structure. fu-berlin.deresearchgate.net

The purification of the final phosphazenium fluoride product is crucial to ensure its anhydrous nature and high reactivity. nih.gov Residual water or other protic impurities can significantly reduce the effectiveness of the "naked" fluoride ion. Purification strategies often involve:

Recrystallization: The crude product is dissolved in a suitable anhydrous solvent and allowed to crystallize, leaving impurities behind in the mother liquor.

Washing: The crystalline product is washed with a non-polar, anhydrous solvent to remove any surface impurities.

Drying under high vacuum: This step is essential to remove any traces of solvent and ensure the final product is completely anhydrous.

| Parameter | Effect on Efficiency and Yield | Optimization Strategy |

| Solvent | The choice of solvent affects the solubility of reactants and the precipitation of byproducts. | Use of aprotic, non-polar solvents like THF or benzene (B151609) can enhance the reactivity of the fluoride source and facilitate the removal of insoluble salts. nih.gov |

| Reaction Temperature | Temperature can influence the reaction rate and the stability of the products. | Reactions are often carried out at room temperature or slightly elevated temperatures to ensure complete reaction without decomposition of the phosphazenium cation. google.com |

| Stoichiometry of Reactants | The molar ratio of the phosphazenium precursor to the fluoride source can impact the completeness of the metathesis reaction. | A slight excess of the fluoride source may be used to drive the reaction to completion. |

| Purity of Starting Materials | Impurities in the starting materials, especially water, can lead to lower yields and a less reactive final product. | Rigorous purification and drying of all reactants and solvents are essential. |

Development of Novel Approaches for Phosphazenium Fluoride Synthesis

While metathesis remains the primary synthetic route, research is ongoing to develop more direct and efficient methods. Some novel approaches under investigation include:

Direct Fluorination: This would involve the direct introduction of a fluoride ion to the phosphazene backbone, potentially simplifying the synthetic process by eliminating the need for a metathesis step. However, controlling the reactivity of fluorinating agents to avoid side reactions is a significant challenge.

Polymer-Supported Synthesis: The use of polymer-supported phosphazene bases has been explored for various applications, and this strategy could be adapted for the synthesis of phosphazenium fluorides. google.com This approach could simplify purification by allowing for the easy separation of the solid-supported product from the reaction mixture. researchgate.net

Challenges and Advancements in Large-Scale Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of phosphazenium fluorides presents several challenges:

Cost of Reagents: The high cost of some starting materials and reagents, such as silver fluoride, can be a significant barrier to large-scale production. thieme-connect.com

Handling of Hazardous Materials: The synthesis involves the use of hazardous chemicals that require specialized handling and safety protocols, increasing the complexity and cost of large-scale operations.

Process Control and Optimization: Maintaining optimal reaction conditions (e.g., temperature, moisture exclusion) on a large scale can be difficult and requires sophisticated process control systems. rsc.org

Purification and Quality Control: Ensuring the high purity and anhydrous nature of the final product on a large scale demands robust purification and analytical techniques.

Advancements aimed at overcoming these challenges include:

Development of Cheaper Fluoride Sources: Research into the use of more economical fluoride sources is ongoing.

Continuous Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and potentially increase efficiency and yield.

Improved Purification Techniques: The development of more efficient and scalable purification methods, such as membrane filtration or continuous crystallization, could reduce production costs and improve product quality.

Advanced Structural Elucidation of Phosphazenium Fluoride P5 F

Single-Crystal X-ray Diffraction Analysis of Phosphazenium Fluoride (B91410) P5-F

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. The analysis of Phosphazenium Fluoride P5-F, a compound containing the [P5-cation] and a fluoride anion, has provided unprecedented insights into its solid-state structure. A seminal study by Schwesinger and colleagues laid the groundwork for understanding this unique salt. fu-berlin.de

Crystallographic Parameters and Unit Cell Characteristics

The crystallographic data for this compound reveals its fundamental packing characteristics. While the full crystallographic data is deposited and available from the Fachinformationszentrum Karlsruhe under the depository number CSD-320291, key aspects of its structure have been reported. fu-berlin.de The compound crystallizes in a high-symmetry space group, indicative of a well-ordered structure.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Cubic (in the broadest sense, NaCl-type) fu-berlin.de |

| Space Group | Data available from CSD fu-berlin.de |

| Unit Cell Dimensions | Data available from CSD fu-berlin.de |

| Volume | Data available from CSD fu-berlin.de |

| Z (Formula units per cell) | Data available from CSD fu-berlin.de |

Detailed Analysis of Cationic and Anionic Architectures

The structure of this compound is characterized by discrete and well-separated cationic and anionic units. fu-berlin.de

The cationic architecture centers around the large, sterically demanding P5 phosphazenium cation. This cation is built upon a central nitrogen atom that bridges two phosphorus atoms, each of which is further substituted with three dimethylamino groups. The P-N bond lengths within the cation have been determined, with the central P-N1 bond measuring 1.536(2) Å and the P-N2 bonds to the dimethylamino groups being 1.644(5) Å. fu-berlin.de The geometry around the phosphorus atoms is distorted tetrahedral, with N1-P-N2 bond angles of approximately 110.8(2)°. fu-berlin.de The numerous methyl groups on the periphery of the cation create a lipophilic shell, which is crucial for its solubility and the unique properties of the salt. researchgate.net

The anionic architecture is remarkably simple, consisting of a "naked" fluoride ion. fu-berlin.deresearchgate.net This term signifies that the fluoride ion is not strongly coordinated to or solvated by any part of the cation or solvent molecules in the crystal lattice. This lack of strong interaction is a direct consequence of the diffuse positive charge of the large phosphazenium cation and the steric shielding provided by its numerous substituents.

Interionic Distances and Packing Arrangements in the Solid State

A defining feature of the solid-state structure of this compound is the exceptionally large separation between the cation and the anion. The crystal packing can be described as a NaCl-type structure, a motif rarely observed for organic salts. fu-berlin.de This arrangement consists of discrete phosphazenium cations and fluoride anions occupying the lattice points.

The most striking aspect is the cation-anion distance, which has been measured at 6.3 Å. fu-berlin.de This is significantly larger than the interionic distances in common inorganic fluorides like potassium fluoride (2.67 Å) and cesium fluoride (3.01 Å), and even surpasses that of tetramethylammonium (B1211777) fluoride (presumed to be around 4.2 Å). fu-berlin.de This large separation is a direct consequence of the bulky nature of the P5 cation, which effectively shields the fluoride anion from strong electrostatic interactions. This "nakedness" of the fluoride ion is the primary reason for its enhanced reactivity. fu-berlin.de

Comparative Structural Studies with Other Phosphazenium Salts

The structural principles observed in P5-F are also evident in other members of the phosphazenium salt family, such as those containing P2 and P4 cations. researchgate.netresearchgate.net X-ray analyses of these related salts have also revealed highly soluble compounds with large, sterically shielded cations. The general trend across the series is that the size and lipophilicity of the cation can be systematically varied by changing the number of phosphazene units and the nature of the substituents.

For instance, the P4-t-Bu phosphazene base, another Schwesinger superbase, forms a cation that is also known for its ability to generate "naked" anions. wikipedia.org Comparative studies have shown that the choice of the cation has a profound impact on the properties of the resulting salt, particularly its solubility in non-polar aprotic solvents and the reactivity of the anion. The P5 cation, with its extensive peripheral organic groups, represents a highly effective scaffold for isolating the fluoride anion.

Insights into Solid-State Structure-Reactivity Relationships

The solid-state structure of this compound provides direct insights into its remarkable reactivity. The key to its behavior lies in the concept of the "naked" fluoride ion. fu-berlin.deresearchgate.net The large interionic distance and the diffuse nature of the positive charge on the cation lead to a very weak cation-anion interaction. fu-berlin.de

This structural arrangement has several important consequences for reactivity:

Enhanced Basicity and Nucleophilicity: With the fluoride ion being essentially "free" from strong electrostatic pairing, its intrinsic basicity and nucleophilicity are dramatically enhanced. This makes phosphazenium fluorides exceptionally potent reagents in organic synthesis, capable of promoting reactions that are difficult to achieve with conventional fluoride sources. fu-berlin.de

High Solubility in Aprotic Solvents: The lipophilic exterior of the P5 cation, dominated by methyl groups, renders the salt soluble in a range of apolar aprotic solvents like THF. This allows for homogeneous reaction conditions, which is often a significant advantage in synthetic applications.

Stability of the Cation: The phosphazenium cation itself is chemically robust and thermally stable, which is a prerequisite for its use as a counterion for highly reactive species. researchgate.net

In essence, the crystal structure of this compound provides a clear illustration of how the deliberate design of a large, sterically hindered, and charge-delocalized cation can be used to liberate an anion and unleash its full chemical potential. The insights gained from its structural elucidation have paved the way for the development of a new class of powerful and selective reagents for chemical synthesis.

Comprehensive Spectroscopic Characterization of Phosphazenium Fluoride P5 F

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govrsc.org

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of Phosphazenium fluoride (B91410) P5-F in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, ³¹P, and ¹⁹F) provides a comprehensive picture of the compound's connectivity and electronic environment.

¹H NMR Spectroscopic Assignments and Analysisnih.gov

The ¹H NMR spectrum of the P5 cation is expected to be relatively simple, dominated by the signals from the methyl protons of the dimethylamino groups. Due to the high symmetry of the cation, a single, prominent signal is anticipated for these 72 equivalent protons. In a related compound, tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium azide (B81097) (PPZN3), the methyl protons appear as a doublet in deuterated chloroform (B151607) (CDCl₃) at approximately 2.6 ppm. rsc.org The splitting into a doublet is due to the coupling with the adjacent phosphorus atoms. The exact chemical shift for P5-F may vary slightly depending on the solvent and the influence of the fluoride anion.

Table 1: Expected ¹H NMR Data for Phosphazenium Fluoride P5-F

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -N(CH₃)₂ | ~2.6 | Doublet | ~10 |

¹³C NMR Spectroscopic Investigationsnih.gov

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of the P5 cation is expected to show a single resonance for the carbon atoms of the methyl groups. For related phosphazenium salts, this signal typically appears in the range of 35-40 ppm. nih.gov The exact chemical shift is influenced by the solvent and the electronic environment created by the neighboring nitrogen and phosphorus atoms. The presence of a single peak further confirms the high degree of symmetry within the P5 cation.

Table 2: Expected ¹³C NMR Data for this compound

| Carbons | Expected Chemical Shift (δ) ppm |

| -N(C H₃)₂ | ~37 |

³¹P NMR Spectroscopic Probing of Phosphorus Environmentsrsc.org

³¹P NMR spectroscopy is a powerful tool for directly probing the phosphorus centers within the P5 cation. The structure of the P5 cation, [(Me₂N)₃P=N]₄P⁺, contains two distinct phosphorus environments: a central phosphorus atom (Pα) and four equivalent terminal phosphorus atoms (Pβ). This would be expected to give rise to two signals in the ³¹P NMR spectrum.

In similar polyphosphazene structures, the central phosphorus atom typically resonates at a different chemical shift compared to the terminal phosphorus atoms. For the P5 cation, a complex splitting pattern is anticipated due to P-P coupling through the nitrogen bridges. The central Pα, being coupled to four Pβ atoms, would theoretically appear as a quintet, while the four equivalent Pβ atoms, each coupled to the central Pα, would appear as a doublet.

Table 3: Expected ³¹P NMR Data for this compound

| Phosphorus Atom | Expected Chemical Shift (δ) ppm | Multiplicity |

| Central (Pα) | Varies | Quintet |

| Terminal (Pβ) | Varies | Doublet |

¹⁹F NMR Spectroscopic Characterization of the Fluoride Anion

The ¹⁹F NMR spectrum of P5-F is of particular interest as it provides direct information about the state of the fluoride anion. The chemical shift of the fluoride ion is highly sensitive to its environment, including the nature of the counterion and the solvent. nih.govnih.gov For a "naked" or unsolvated fluoride ion, the chemical shift is expected to be at a higher field (more negative ppm value). In the presence of the large, charge-diffuse P5 cation, the fluoride ion is expected to be largely uncoordinated, especially in non-protic solvents. The observed ¹⁹F chemical shift can therefore serve as a measure of the "nakedness" and reactivity of the fluoride. nih.gov For comparison, the ¹⁹F NMR chemical shift of fluoride ions with other large, non-coordinating cations in various organic solvents can range from -70 to -150 ppm. researchgate.net

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously confirm the structural assignments of the ¹H, ¹³C, and ³¹P NMR spectra, advanced two-dimensional (2D) NMR techniques are employed. ikm.org.mychemimpex.comresearchgate.net

COSY (Correlation Spectroscopy): While not highly informative for the simple proton environment of the P5 cation, it would confirm the absence of proton-proton couplings beyond the geminal protons if any impurities were present.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the signals of directly bonded nuclei. An HSQC or HMQC spectrum of P5-F would show a clear correlation between the proton signal of the methyl groups and the corresponding carbon signal, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). In the case of P5-F, an HMBC experiment would be crucial to confirm the connectivity within the phosphazene framework. It would show correlations between the methyl protons and the terminal phosphorus atoms (Pβ), and potentially between the methyl carbons and the terminal phosphorus atoms.

Infrared (IR) and Raman Spectroscopynih.gov

In the IR and Raman spectra of P5-F, strong absorption bands are expected in the region of 1100-1300 cm⁻¹. These bands are characteristic of the P=N double bonds within the phosphazene core. The presence of multiple, strong bands in this region would be indicative of the complex vibrational modes of the P-N backbone. Other expected vibrational modes include C-H stretching and bending vibrations from the methyl groups, as well as P-N and C-N stretching frequencies.

Table 4: Expected IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=N Stretch | 1100 - 1300 |

| C-H Stretch (methyl) | 2800 - 3000 |

| C-H Bend (methyl) | 1350 - 1450 |

| P-N Stretch | 900 - 1000 |

| C-N Stretch | 1000 - 1250 |

Compound Names Table

| Abbreviation/Trivial Name | Systematic Name |

| P5-F | Tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium fluoride |

| PPZN3 | Tetrakis[tris(dimethylamino)phosphoranylideneamino]phosphonium azide |

| CDCl₃ | Deuterated Chloroform |

| Pα | Central Phosphorus Atom in P5 Cation |

| Pβ | Terminal Phosphorus Atoms in P5 Cation |

Vibrational Mode Assignments and Functional Group Identification

The vibrational spectrum of a compound, as observed through Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint, revealing information about its functional groups and bonding arrangements. For P5-F, the vibrational spectrum is a composite of the contributions from the large P5 cation and the fluoride anion.

The P5 cation is expected to exhibit a series of characteristic vibrational modes. The most prominent of these are the P-N stretching vibrations, which are typically observed in the region of 1200-1300 cm⁻¹. The exact positions of these bands can be influenced by the symmetry of the cation and the nature of the counter-anion. Additionally, C-H stretching and bending vibrations from the numerous methyl groups on the dimethylamino substituents will be present in the spectrum, typically in the ranges of 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively. The P-N-P linkages within the phosphazene structure also give rise to characteristic vibrations.

The fluoride anion, being a single atom, does not have internal vibrational modes. However, its interaction with the P5 cation can be probed by observing shifts in the vibrational modes of the cation. Due to the "naked" nature of the fluoride ion in salts with large, non-coordinating cations, the interaction is primarily electrostatic. researchgate.net This weak interaction is not expected to cause significant shifts in the high-frequency vibrational modes of the P5 cation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| P=N/P-N | Asymmetric/Symmetric Stretching | 1200 - 1300 | IR, Raman |

| C-H (methyl) | Stretching | 2800 - 3000 | IR, Raman |

| C-H (methyl) | Bending | 1350 - 1480 | IR, Raman |

| C-N | Stretching | 1000 - 1250 | IR, Raman |

Elucidation of Hydrogen Bonding and Ion-Pairing Interactions

The interaction between the fluoride anion and the P5 cation is a critical aspect of the compound's structure and reactivity. In the solid state, fluoride ions in salts with large organic cations are known to form multiple weak C-H···F hydrogen bonds with the surrounding cation. acs.org These interactions, while individually weak, collectively contribute to the lattice energy of the crystal. In solution, the degree of ion-pairing is dependent on the solvent's polarity. In nonpolar solvents, tight ion pairs are expected, where the fluoride anion is closely associated with the P5 cation. In more polar aprotic solvents, solvent-separated ion pairs or even "free" fluoride ions may exist, leading to its high reactivity. researchgate.net

Spectroscopic techniques can provide evidence for these interactions. In the solid-state IR and Raman spectra, the formation of C-H···F hydrogen bonds can lead to slight blue-shifting of the C-H stretching frequencies and the appearance of new, low-frequency modes corresponding to the intermolecular vibrations of the ion pair.

| Interaction Type | Spectroscopic Evidence | Technique |

| C-H···F Hydrogen Bonding | Shift in C-H vibrational frequencies | IR, Raman |

| Ion-Pairing in Solution | Change in ¹⁹F and ³¹P chemical shifts | NMR |

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is an essential tool for confirming the molecular identity and assessing the purity of phosphazenium salts. Due to their ionic and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

For P5-F, the positive ion mode mass spectrum would be dominated by the peak corresponding to the intact P5 cation, [C₂₄H₇₂N₁₃P₅]⁺. High-resolution mass spectrometry can be used to determine the exact mass of this cation, which provides a stringent confirmation of its elemental composition. The theoretical monoisotopic mass of the P5 cation is approximately 749.46 m/z.

Tandem mass spectrometry (MS/MS) can be used to further characterize the P5 cation by inducing its fragmentation. The fragmentation of large phosphazenium cations typically involves the loss of neutral fragments such as dimethylamine (B145610) or larger aminophosphazene units. The observed fragmentation pattern can provide valuable structural information and confirm the connectivity of the phosphazene framework.

The purity of a P5-F sample can be assessed by looking for the presence of other ions in the mass spectrum. Potential impurities could include other phosphazenium cations with different substitution patterns or adducts with solvent molecules.

| Analysis | Technique | Expected Observation |

| Molecular Identity | ESI-MS or MALDI-MS (Positive Ion Mode) | Dominant peak for the P5 cation at m/z ≈ 749.46 |

| Structural Confirmation | Tandem MS (MS/MS) | Characteristic fragmentation pattern involving loss of neutral aminophosphazene fragments |

| Purity Assessment | ESI-MS or MALDI-MS | Absence of significant peaks from other ionic species |

Reactivity Profiles and Reaction Mechanisms of Phosphazenium Fluoride P5 F As a Highly Reactive Fluoride Source

Role in Halogen Exchange and Fluorination Reactions

Phosphazenium fluoride (B91410) P5-F is a highly effective reagent for nucleophilic fluorination, particularly in halogen exchange (Halex) reactions. semanticscholar.org In these reactions, a halide (typically chlorine or bromine) on an aromatic or aliphatic compound is replaced by fluorine. The high nucleophilicity of the "naked" fluoride ion provided by P5-F is crucial for the efficiency of these transformations. researchgate.netrsc.org

Aromatic fluorination via the Halex reaction is an important industrial process. semanticscholar.org The reaction generally requires aprotic polar solvents and high temperatures. The solubility and high reactivity of P5-F can potentially enable these reactions under milder conditions. The process involves the nucleophilic attack of the fluoride ion on the carbon atom bearing the leaving group.

Similarly, P5-F can be used in the fluorination of alkyl halides. The reaction often competes with elimination, and the choice of reaction conditions is critical to favor substitution. The dual role of the fluoride ion as both a strong base and a nucleophile must be considered. researchgate.net

Table 2: Examples of Fluorination Reactions

| Substrate | Reagent | Product | Reaction Type |

|---|---|---|---|

| Hexachlorobenzene | P5-F / aprotic solvent | Hexafluorobenzene | Halogen Exchange |

| 2-Bromooctane | P5-F / aprotic solvent | 2-Fluorooctane | Nucleophilic Substitution |

This table represents potential applications of a highly reactive fluoride source like P5-F.

Anion-Activation of Main Group Organometallic Compounds

The "naked" fluoride ion from P5-F can act as an activator for certain main group organometallic compounds. Organometallic reagents, such as those of silicon or boron, can be activated by fluoride through the formation of hypervalent species. For instance, organosilicon compounds can react with fluoride to form pentacoordinate silicate (B1173343) intermediates. This activation can facilitate subsequent reactions, such as cross-coupling or addition reactions.

The high affinity of silicon for fluorine is a key driving force in these transformations. The fluoride ion can cleave Si-C or Si-O bonds, generating reactive carbanions or enolates in situ, which can then participate in further reactions. The use of a highly reactive and soluble fluoride source like P5-F is advantageous for achieving these transformations under homogeneous and mild conditions.

Reactivity with Electrophilic Species and Lewis Acids

The fluoride anion generated from P5-F is a hard nucleophile and readily reacts with a variety of electrophilic species. This includes reactions with acyl chlorides to form acyl fluorides, and with silyl (B83357) halides to form silyl fluorides.

The phosphazenium cation itself, while designed to be non-coordinating, possesses some Lewis acidic character at the phosphorus centers. It can potentially interact with Lewis bases, although its primary role is to serve as a large, charge-diffuse counterion for the highly reactive fluoride. Conversely, the fluoride anion can interact strongly with Lewis acids. This interaction can modulate the reactivity of the fluoride. For example, reaction with a strong Lewis acid like BF₃ would lead to the formation of the stable tetrafluoroborate (B81430) anion (BF₄⁻).

General Considerations for Reactions Employing "Naked" Fluoride Ions

The term "naked" fluoride refers to a fluoride ion that is poorly solvated and has a weak interaction with its counterion, leading to enhanced reactivity. researchgate.netfu-berlin.dekoreascience.kr While this high reactivity is beneficial, it also presents challenges.

Basicity vs. Nucleophilicity : "Naked" fluoride is both a very strong base and a potent nucleophile. researchgate.net This dual reactivity can lead to competing side reactions, primarily elimination competing with substitution. Careful selection of the substrate and reaction conditions is necessary to control the outcome.

Hygroscopicity : Anhydrous fluoride sources are often extremely hygroscopic. The presence of water will lead to the formation of hydrogen-bonded species like bifluoride ([HF₂]⁻), which are significantly less reactive. koreascience.kr Therefore, reactions employing P5-F must be carried out under strictly anhydrous conditions. fu-berlin.de

Stability : While the phosphazenium cation is very stable, the high reactivity of the fluoride anion can sometimes lead to reactions with the solvent or the cation itself under harsh conditions. fu-berlin.de

The development of reagents like P5-F, which provide soluble and highly reactive "naked" fluoride ions, has significantly expanded the utility of fluoride in organic synthesis, enabling reactions that were previously difficult to achieve. researchgate.net

Phosphazenium Fluoride P5 F As a Superbase in Organic Chemistry

Basicity Scale Placement and Comparison with Other Superbases

Organic superbases are generally defined as neutral compounds that exhibit a basicity greater than that of 1,8-Bis(dimethylamino)naphthalene, commonly known as proton sponge. wikipedia.orglibretexts.org The phosphazenes, including the P5 variant, occupy the upper echelons of the non-ionic basicity scale. irb.hr The strength of these superbases stems from the extensive delocalization of the positive charge in the protonated form, which is stabilized by resonance across the multiple phosphorus-nitrogen units.

| Superbase | Class | Reported pKBH+ in Acetonitrile (B52724) (MeCN) |

|---|---|---|

| Proton Sponge (1,8-Bis(dimethylamino)naphthalene) | Amine | 18.6 wikipedia.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Amidine | 23.9 youtube.com |

| P2-Et (a phosphazene base) | Phosphazene | 32.94 youtube.com |

| P4-t-Bu | Phosphazene | 42.7 |

| Phosphazenium Fluoride (B91410) P5-F | Ionic Phosphazene | Considered one of the strongest ionic superbases, exceeding the strength of neutral phosphazenes. nih.gov |

Proton Affinity and Thermodynamic Basicity Assessment

The extraordinary strength of a superbase is quantified by its proton affinity (PA) or gas-phase basicity (GB). Proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. wikipedia.org A higher proton affinity indicates a stronger base. wikipedia.org Superbases are often characterized by having a higher absolute proton affinity (APA) and intrinsic gas-phase basicity (GB) than the reference compound, proton sponge (APA = 245.3 kcal/mol; GB = 239 kcal/mol). wikipedia.org

For phosphazenium fluorides like P5-F, the exceptional basicity is derived from the properties of the fluoride anion. nih.gov In a non-coordinating environment, the "naked" fluoride ion exhibits a very high proton affinity. The large, charge-delocalized phosphazenium cation effectively shields the fluoride anion, preventing strong ion pairing and allowing it to act as a potent proton acceptor. nih.gov This arrangement allows for the deprotonation of extremely weak acids.

Applications as a Non-Nucleophilic Organic Superbase

A key feature of phosphazene superbases, including P5-F, is their non-nucleophilic nature. chemistryworld.com While they have a very high affinity for protons, their steric bulk prevents them from participating in undesirable nucleophilic side reactions, such as addition to carbonyl groups or displacement of leaving groups. libretexts.orgchemistryworld.com This combination of high basicity and low nucleophilicity is highly desirable in organic synthesis, as it allows for selective deprotonation in the presence of various electrophilic functional groups. libretexts.org

This property makes P5-F and related compounds valuable reagents for promoting elimination reactions, isomerizations, and deprotonations of very weakly acidic C-H, N-H, and O-H bonds without competing nucleophilic attack. wikipedia.org

Catalytic Promoters in Organocatalytic Processes

The unique properties of superbases like P5-F have led to their use as powerful catalysts in a variety of organocatalytic transformations. wikipedia.orgirb.hr They can deprotonate a wide range of substrates, generating highly reactive anionic intermediates that can then participate in subsequent bond-forming reactions.

The thia-Michael addition, the conjugate addition of a thiol to an electron-deficient alkene, is a highly efficient and atom-economical reaction. This reaction is often catalyzed by a base. mdpi.comnih.gov The role of the base is to deprotonate the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). researchgate.netresearchgate.net

A superbase like P5-F can be particularly effective in this role, as it can rapidly and quantitatively generate the thiolate from the thiol. This is especially useful for less acidic thiols or when a very high reaction rate is desired. The catalytic cycle involves the deprotonation of the thiol by the superbase, followed by the nucleophilic attack of the resulting thiolate on the Michael acceptor. A subsequent proton transfer from another thiol molecule to the intermediate adduct regenerates the thiolate, thus propagating the catalytic cycle. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org These reactions typically require a base to facilitate key steps in the catalytic cycle, such as the regeneration of the active catalyst or participation in the transmetalation step.

While specific applications of P5-F in this context are not extensively detailed, strong, non-nucleophilic bases are crucial for many cross-coupling protocols, such as the Buchwald-Hartwig amination (C-N coupling). The base's function is to deprotonate the amine or alcohol nucleophile or to act as a scavenger for the acid generated during the reaction. The use of a highly soluble and powerful organic superbase can improve reaction efficiency, especially with challenging substrates. Although phosphine (B1218219) ligands (like P5-type ligands) are known to be effective in C-N cross-coupling, the phosphazenium base itself can play a critical role in the reaction medium. nih.gov

Phosphazene bases have emerged as potent organocatalysts for various polymerization reactions, particularly the ring-opening polymerization (ROP) of cyclic esters like lactones and lactides. researchgate.netrsc.org For instance, phosphazene bases can catalyze the ROP of ε-caprolactone to produce poly(ε-caprolactone), a biodegradable polyester. researchgate.net

The mechanism often involves the activation of an initiator, typically an alcohol, by the superbase. The base deprotonates the alcohol to form a highly nucleophilic alkoxide, which then initiates the ring-opening of the cyclic monomer. The controlled nature of these polymerizations allows for the synthesis of polymers with well-defined molecular weights and low dispersities. researchgate.net Furthermore, phosphazene superbases are instrumental in the synthesis of polyphosphazenes themselves, which are hybrid inorganic-organic polymers with a backbone of alternating phosphorus and nitrogen atoms. nih.govwikipedia.org

Solution Behavior and Nature of the Fluoride Anion in Solvents

Solubility Characteristics in Polar and Apolar Aprotic Solvents

Phosphazenium fluoride (B91410) P5-F exhibits significant solubility in a range of organic solvents, a key property that distinguishes it from many inorganic fluoride salts. fu-berlin.de The large, lipophilic phosphazenium cation effectively shields the positive charge, weakening the electrostatic attraction to the fluoride anion and facilitating dissolution. fu-berlin.deresearchgate.net

In polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO), P5-F salts are particularly soluble. fu-berlin.deresearchgate.net These solvents possess high dielectric constants and can effectively solvate the cation, further promoting the dissociation of the ion pair. The ability to generate THF solutions of "naked" fluoride ions using phosphazenium salts highlights their utility in this class of solvents. fu-berlin.de

Conversely, the solubility is generally lower in apolar aprotic solvents like benzene (B151609) or hexane. However, certain peralkylated polyaminophosphazenium fluorides have demonstrated remarkable solubility even in these nonpolar environments. researchgate.net This unusual characteristic for an ionic salt underscores the unique properties imparted by the bulky and charge-delocalized phosphazenium cation. researchgate.net

Interactive Data Table: Solubility of Phosphazenium Salts in Various Solvents

| Solvent Class | Solvent Example | Typical Solubility | Key Factors |

| Polar Aprotic | Tetrahydrofuran (THF) | High | Good cation solvation, promotes ion separation |

| Acetonitrile (CH₃CN) | High | High dielectric constant | |

| Dimethyl sulfoxide (DMSO) | High | Strong cation solvating ability | |

| Apolar Aprotic | Benzene | Variable, some salts are soluble | Cation size and lipophilicity are critical |

| Toluene | Variable, some salts are soluble | Dependent on specific phosphazenium structure | |

| Hexane | Generally Low | Poor solvation of ionic species |

Spectroscopic Probes of Ion-Pairing and Aggregation in Solution

Spectroscopic methods are crucial for understanding the degree of association between the phosphazenium cation and the fluoride anion in solution. The extent of ion-pairing directly impacts the availability and reactivity of the fluoride ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for these investigations.

¹⁹F NMR: The chemical shift of the fluoride anion is highly sensitive to its environment. A truly "naked" or well-solvated fluoride ion will have a characteristic chemical shift. Interactions with the cation, forming a contact ion pair, will perturb the electronic environment around the fluorine nucleus and cause a significant change in the observed chemical shift. Variable-temperature NMR studies can provide further insight into the thermodynamics of ion-pairing and aggregation. researchgate.net

³¹P NMR: This technique probes the phosphorus atoms within the phosphazenium cation. Changes in the phosphorus chemical shifts can indicate cation-anion interactions and the formation of larger aggregates in solution.

Infrared (IR) Spectroscopy can also offer evidence of ion-pairing. While the fluoride ion itself is IR-inactive, its interaction with the cation can cause subtle shifts in the vibrational frequencies of the P-N bonds within the phosphazenium framework. fu-berlin.de

These spectroscopic techniques collectively allow for a detailed characterization of the ionic species present in solution, ranging from fully dissociated ions to contact ion pairs and larger aggregates.

Characterization of "Naked" Fluoride Ion Behavior in Solution

The term "naked" fluoride refers to a fluoride ion that is minimally influenced by its counter-ion, rendering it exceptionally basic and nucleophilic. fu-berlin.denih.gov Phosphazenium salts like P5-F are renowned for their ability to generate these highly reactive fluoride ions in solution. fu-berlin.deresearchgate.net

The "nakedness" of the fluoride ion is a function of the cation's ability to minimize electrostatic interaction. The large size of phosphazenium cations and the steric shielding of the positive charge are key to this effect. researchgate.net X-ray crystallography of an unsolvated phosphazenium fluoride salt revealed an exceptionally large cation-anion distance (6.3 Å), indicative of a very weak interaction, which translates to the generation of a highly reactive fluoride ion in solution. fu-berlin.de

The reactivity of the "naked" fluoride generated from phosphazenium salts is unprecedented, making them some of the most basic metal-free and stable media known. researchgate.netnih.gov However, this high reactivity presents a dual nature; the fluoride ion acts as both a powerful nucleophile and a very strong base. researchgate.netnih.gov This strong basicity can lead to side reactions, such as elimination, which must be considered in synthetic applications. nih.gov The quantitative measure of a fluoride source's "nakedness" can be thermodynamically defined by the free energy change associated with transferring a fluoride ion from the donor to a reference acceptor molecule. acs.orgdtic.mil

Influence of Solvent Polarity on Fluoride Ion Reactivity

The choice of solvent is critical as it directly modulates the reactivity of the fluoride anion. quora.comspcmc.ac.in Solvent polarity, in particular, has a profound effect on nucleophilicity and basicity by influencing the solvation of the anion and the degree of ion-pairing. nih.gov

In polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), the fluoride ion exhibits its highest reactivity. quora.comquora.com These solvents are effective at solvating the large phosphazenium cation but interact only weakly with the small fluoride anion. libretexts.org This lack of strong anion solvation leaves the fluoride "naked" and highly reactive. quora.comlibretexts.org The general order of halide nucleophilicity in polar aprotic solvents is F⁻ > Cl⁻ > Br⁻ > I⁻, which is the same trend as their basicity. spcmc.ac.inquora.com The high reactivity in these solvents can lead to a million-fold increase in Sₙ2 reaction rates compared to protic solvents. spcmc.ac.in

In apolar aprotic solvents , while some phosphazenium fluorides are soluble, the lower dielectric constant of the medium promotes ion-pairing. researchgate.net This association between the cation and anion reduces the availability of the fluoride ion, thereby decreasing its effective nucleophilicity and basicity compared to solutions in polar aprotic media.

The use of protic solvents, such as water or alcohols, drastically reduces fluoride reactivity. Protic solvents strongly solvate the fluoride anion through hydrogen bonding, creating a solvent "cage" that severely hinders its ability to act as a nucleophile or base. quora.comspcmc.ac.in

Interactive Data Table: Effect of Solvent Type on Fluoride Reactivity

| Solvent Type | Examples | Anion Solvation | Cation Solvation | Ion-Pairing | Fluoride Reactivity |

| Polar Aprotic | DMSO, Acetonitrile | Weak | Strong | Minimized | Very High |

| Apolar Aprotic | Toluene, Hexane | Very Weak | Weak | Significant | Moderate to Low |

| Polar Protic | Water, Methanol | Very Strong (H-Bonding) | Strong | Minimized | Very Low |

Computational and Theoretical Studies on Phosphazenium Fluoride P5 F

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. For the P5 phosphazenium cation, these calculations elucidate the distribution of the positive charge and the nature of the bonding within its complex framework.

Ab initio and Density Functional Theory (DFT) methods are employed to optimize the molecular geometry of the P5 cation. These calculations typically predict a structure where the positive charge is highly delocalized over the entire phosphorus-nitrogen skeleton. This charge delocalization is a key feature of Schwesinger-type superbases, leading to very stable conjugate acids. The large size and steric shielding provided by the numerous alkyl substituents (commonly dimethylamino or pyrrolidino groups) effectively prevent close contact between the cationic center and the fluoride (B91410) anion.

Key structural parameters obtained from such calculations include:

P-N Bond Lengths: Calculations reveal the partial double-bond character within the phosphazene chains, contributing to the cation's stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis is often used to quantify the charge distribution, confirming that the positive charge is not localized on a single atom but spread across the P-N framework.

The electronic structure is further analyzed by examining the frontier molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily located on the fluoride anion, indicating its high nucleophilicity and basicity. The LUMO of the P5 cation is typically at a very high energy level, signifying its extremely low electrophilicity and resistance to nucleophilic attack. DFT calculations have been instrumental in analyzing the electronic structure of various phosphazene systems, revealing that covalent, ionic, and negative hyperconjugation interactions all contribute to their unique bonding. massey.ac.nz

Theoretical Determination of Fluoride Ion Affinity (FIA) and Lewis Acidity

Fluoride Ion Affinity (FIA) is a quantitative measure of the Lewis acidity of a species. It is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid (A) with a fluoride ion:

A + F⁻ → [A-F]⁻ ; FIA = -ΔH

A higher FIA value indicates a stronger Lewis acid. researchgate.net This metric is particularly useful as the small and hard nature of the fluoride ion minimizes steric effects and provides a pure measure of electronic affinity. nih.gov

For the P5 phosphazenium cation (P5⁺), the concept of FIA is applied differently. As a cation, its interaction with F⁻ would be to form a neutral P5-F molecule.

P5⁺ + F⁻ → P5-F ; FIA = -ΔH

However, the defining characteristic of the P5 cation is its role as a large, non-coordinating cation designed to have an exceptionally weak interaction with anions. The parent P5 phosphazene bases are among the strongest known neutral bases, meaning their conjugate acids (P5⁺ cations) are exceedingly weak acids. researchgate.netresearchgate.netnih.govsigmaaldrich.com Consequently, the P5⁺ cation has a very low affinity for fluoride ions, and its FIA value is expected to be extremely small, reflecting its negligible Lewis acidity. While specific calculated FIA values for P5 cations are not prominent in the literature, the high computed gas-phase basicities of the parent phosphazene bases confirm the thermodynamic stability of the resulting cations and their reluctance to form strong covalent bonds with anions. researchgate.net

To place the Lewis acidity of the P5⁺ cation in context, it is useful to compare its expected low FIA with that of well-known strong Lewis acids. Antimony pentafluoride (SbF₅) is a powerful Lewis acid and a common benchmark. Phosphenium ions ([R₂P]⁺) are another class of cationic Lewis acids.

Computational studies have established reliable FIA values for these reference compounds. researchgate.netrsc.org DFT and ab initio methods are used to calculate the energies of the Lewis acid and its fluoride adduct, from which the FIA is derived.

As shown in the table, strong Lewis acids like SbF₅ and various phosphenium cations have very high calculated FIA values, indicating their strong propensity to accept a fluoride ion. The predicted FIA for the P5⁺ cation would be drastically lower, highlighting the fundamental difference in its chemical function. It is designed to be a spectator ion, whereas SbF₅ and phosphenium ions are designed to be reactive electrophiles.

| Lewis Acid | Calculated FIA (kJ mol⁻¹) | Reference |

|---|---|---|

| SbF₅ | 480 - 489 | researchgate.net |

| [Ph₂P]⁺ | 789 | researchgate.net |

| [Me₂P]⁺ | 935 | researchgate.net |

| P5⁺ Cation | Extremely Low (Predicted) |

The Born-Haber cycle is a thermodynamic cycle, based on Hess's law, that relates the lattice energy of an ionic compound to other thermodynamic quantities such as ionization energy, electron affinity, and enthalpy of formation. While typically used for simple inorganic salts, a similar approach can be used to analyze the energetics of fluoride transfer.

Bond Dissociation Energy of D-F: D-F(g) → D•(g) + F•(g)

Ionization Energy of D•: D•(g) → D⁺(g) + e⁻

Electron Affinity of A: A(g) + e⁻ → A⁻(g)

Fluoride Affinity of A: A(g) + F⁻(g) → AF⁻(g)

While a full Born-Haber cycle calculation for a complex system like P5-F is not commonly reported, the principles are used to understand the components of its stability. The key factor for P5-F is the very low energy cost of separating the P5⁺ cation from the F⁻ anion (i.e., a low lattice energy in the solid state or low ion-pair dissociation energy in solution). This is a direct consequence of the large size and diffuse charge of the P5⁺ cation, which minimizes the electrostatic attraction to the small fluoride anion.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT is a workhorse of computational chemistry for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the identification of transition states. For reactions involving P5-F, DFT studies would focus on its role as a potent fluoride source.

A typical study would model a reaction such as a nucleophilic fluorination or a base-initiated elimination where P5-F provides the active F⁻ species. The calculations would involve:

Geometry Optimization: Locating the minimum energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that minima have all real frequencies and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

Energy Profile: Calculating the relative energies of all species along the reaction pathway to determine activation barriers and reaction enthalpies.

Such studies would computationally demonstrate why P5-F is so reactive. The calculations would show a very low activation barrier for the fluoride ion to participate in a reaction, as it is not strongly encumbered by the P5⁺ counterion. The role of the solvent can also be included using implicit (continuum) or explicit solvent models to provide a more realistic picture of the reaction energetics.

Molecular Dynamics Simulations of Solution-Phase Behavior

While quantum chemical calculations provide insight into the intrinsic properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of condensed-phase systems, such as P5-F dissolved in a solvent.

MD simulations model the movement of atoms and molecules over time based on a classical force field. For a solution of P5-F, an MD study would provide detailed information on:

Solvation Structure: How solvent molecules arrange around the P5⁺ cation and the F⁻ anion. The large, lipophilic P5⁺ cation would be solvated by nonpolar or weakly polar solvents, while the small, highly charged F⁻ anion would have a strong affinity for polar, protic solvents if present.

Ion Pairing: MD simulations can quantify the extent of contact between the P5⁺ and F⁻ ions. These simulations would be expected to show a very low degree of ion pairing, with the ions existing as solvent-separated ion pairs or free ions, even in solvents of moderate polarity. This corroborates the concept of the "naked" fluoride. ucl.ac.ukmdpi.com

Dynamics: The simulation can calculate diffusion coefficients for the ions, providing insight into their mobility in solution.

Such simulations are crucial for bridging the gap between the gas-phase properties calculated with quantum chemistry and the real-world behavior of the compound in the solution phase where it is most often used.

Chemical Stability and Handling Considerations of Phosphazenium Fluoride P5 F

Stability Under Various Environmental Conditions (Temperature, Atmosphere)

The stability of Phosphazenium fluoride (B91410) P5-F is significantly influenced by its surrounding environment, particularly temperature and atmospheric composition.

Temperature: Phosphazenium salts generally exhibit good thermal stability. While specific decomposition temperature data for P5-F is not readily available, related phosphazenium compounds are known to be stable at elevated temperatures. For instance, studies involving other phosphazenium salts have been conducted at temperatures up to 80°C without significant degradation. The thermal stability is crucial for applications that may require heating. However, like other quaternary salts, even slight modifications to the ion-pair can result in dramatic changes in their degradation profiles. tainstruments.com The thermal stability of phosphonium (B103445) salts, a related class of compounds, has been shown to be influenced by the nature of the anion, heating rate, and the surrounding atmosphere (air vs. inert gas). tainstruments.comrsc.org

Atmosphere: Phosphazenium fluoride P5-F is extremely sensitive to atmospheric moisture. The compound is described as highly hygroscopic, readily absorbing water from the air. merckmillipore.com This sensitivity stems from the high basicity and reactivity of the "naked" fluoride ion, which has a strong affinity for protons. Exposure to humid air leads to the hydration of the fluoride ion, which significantly diminishes its reactivity. researchgate.net To prevent degradation and maintain its catalytic activity, P5-F must be handled under an inert atmosphere, such as dry nitrogen or argon. wdfiles.com Standard air-sensitive techniques, including the use of gloveboxes or Schlenk lines, are essential for its manipulation. wdfiles.commit.edupitt.edu

Table 9.1: Environmental Stability of this compound

| Parameter | Stability Profile | Remarks |

| Thermal Stability | Moderate to High | Stable at temperatures commonly used in organic synthesis (e.g., 80°C). Specific decomposition temperature is not well-documented. |

| Atmospheric Stability | Low (in ambient air) | Extremely hygroscopic; reacts readily with atmospheric moisture. merckmillipore.com Must be handled under an inert atmosphere (e.g., N₂, Ar). wdfiles.com |

| Oxygen Sensitivity | Generally Stable | Phosphazene bases are noted to be remarkably stable towards O₂. merckmillipore.com |

Hydrolytic Stability and Resistance to Protogenic Solvents

The utility of this compound as a source of highly reactive fluoride ions is intrinsically linked to its instability in the presence of protic species like water or alcohols.

Hydrolytic Stability: P5-F is hydrolytically unstable. The unshielded fluoride anion is a strong base and readily reacts with water. chemistryviews.orgucc.ie This reaction leads to the formation of hydrogen-bonded fluoride species (e.g., [F(HF)ₓ]⁻), which significantly reduces the nucleophilicity and basicity of the fluoride ion, thereby neutralizing its intended reactivity. researchgate.net The hydrolysis of related phosphonium salts is a well-documented reaction that proceeds via the formation of a hydroxyphosphorane intermediate. ucc.ie Due to this high sensitivity to water, strictly anhydrous conditions are mandatory for any reaction involving P5-F. researchgate.net

Resistance to Protogenic Solvents: Protogenic (proton-donating) solvents, such as alcohols, carboxylic acids, and even primary and secondary amines, are generally incompatible with this compound. The "naked" fluoride ion will readily deprotonate these solvents, consuming the base and altering the reaction medium. The reactivity of the fluoride ion is highest in polar aprotic solvents like tetrahydrofuran (B95107) (THF), benzene (B151609), or dichloromethane (B109758) (DCM), where it remains largely unsolvated and highly reactive. researchgate.net While some phosphazenium salts might be used in anhydrous alcohols for specific synthetic steps like anion exchange, this is not typical for applications where the high basicity of the fluoride is required. Studies on related fluoride salts show that the presence of alcohols can lead to the formation of alcohol adducts, which can attenuate the basicity of the fluoride ion. researchgate.net

Table 9.2: Solvent Compatibility of this compound

| Solvent Type | Compatibility | Rationale |

| Aprotic Polar (e.g., THF, CH₂Cl₂, CH₃CN) | High | Solubilizes the salt while preserving the high reactivity of the "naked" fluoride ion. researchgate.net |

| Aprotic Nonpolar (e.g., Hexane, Toluene) | Moderate to High | Phosphazene bases show high solubility in these solvents. merckmillipore.com |

| Protogenic (e.g., H₂O, Alcohols, Acids) | Very Low | The highly basic fluoride ion is protonated by the solvent, leading to inactivation. researchgate.netucc.ie |

Considerations for Storage and Manipulation in Research Environments

Given its reactivity, the proper storage and handling of this compound are critical to preserving its chemical integrity and ensuring user safety.

Storage: Long-term storage of P5-F requires rigorously anhydrous and anaerobic conditions. The compound should be stored in a tightly sealed container, preferably made of glass, within a controlled inert atmosphere, such as a glovebox or a high-quality desiccator backfilled with nitrogen or argon. wdfiles.comscbt.com It should be stored away from heat, sources of ignition, and incompatible materials like acids and oxidizing agents. scbt.com Safety data for related phosphazene bases recommend storing containers in a cool, dry, and well-ventilated area. scbt.com

Manipulation: All manipulations of solid P5-F or its solutions must be carried out using standard techniques for handling air-sensitive compounds. mit.eduumich.edupitt.edu

Inert Atmosphere: A glovebox with low levels of water and oxygen (<1 ppm) is the ideal environment for handling P5-F. wdfiles.com Alternatively, Schlenk line techniques can be used, which involve performing manipulations in glassware connected to a dual manifold that provides vacuum and a flow of inert gas. pitt.edu

Anhydrous Solvents and Reagents: All solvents, reagents, and glassware must be scrupulously dried before use. Glassware should be oven-dried (e.g., at 125-140°C) and cooled under an inert atmosphere. mit.edu Solvents are typically dried using appropriate drying agents and distilled under an inert atmosphere.

Transfers: Solid P5-F should be weighed and transferred within the inert atmosphere of a glovebox. wdfiles.com Solutions can be transferred using gas-tight syringes or cannulas that have been purged with inert gas. mit.edupitt.edu

By adhering to these stringent stability and handling protocols, researchers can successfully utilize the potent reactivity of this compound while ensuring experimental reproducibility and safety.

Comparative Analysis with Other Advanced Fluoride Sources and Superbases

Reactivity and Selectivity Benchmarking against Established Fluoride (B91410) Donors (e.g., CsF, TMAF)

The efficacy of a fluoride source in organic synthesis is largely dictated by the availability and reactivity of the fluoride anion. In ionic fluoride salts, the degree of interaction between the cation and the fluoride anion is a critical determinant of this reactivity. A weakly coordinating, or "soft," cation leads to a less tightly bound, more "naked" and consequently more reactive fluoride ion. Phosphazenium fluoride P5-F is designed around this principle, featuring a large, sterically hindered, and charge-diffuse cation.

Compared to traditional inorganic fluoride donors like cesium fluoride (CsF), phosphazenium fluorides exhibit significantly enhanced reactivity. The small, hard Cs+ cation forms a tight ion pair with the F- anion, resulting in high lattice energy and poor solubility in many organic solvents. This limits the concentration and nucleophilicity of the available fluoride. In contrast, the large P5 phosphazenium cation minimizes this ion pairing. X-ray crystallography studies of similar phosphazenium salts reveal exceptionally large cation-anion distances, far exceeding those in alkali metal fluorides like CsF (3.01 Å) or even tetramethylammonium (B1211777) fluoride (TMAF) (approx. 4.2 Å). fu-berlin.de This increased separation in phosphazenium fluorides results in a fluoride ion that is essentially "naked" and highly reactive in solution. fu-berlin.de

Tetramethylammonium fluoride (TMAF) is another source of "naked" fluoride, but it suffers from notable drawbacks. fu-berlin.de TMAF is only sparingly soluble in common aprotic solvents like THF, and its cation is susceptible to degradation by strong nucleophiles or bases. fu-berlin.de Phosphazenium cations, including the P5 variant, offer superior stability and solubility. merckmillipore.comsigmaaldrich.com Their high solubility in a range of apolar to moderately polar solvents (e.g., hexane, toluene, THF) allows for homogenous reaction conditions where inorganic salts would be ineffective. merckmillipore.comsigmaaldrich.com

The enhanced reactivity of the "naked" fluoride provided by phosphazenium salts enables challenging transformations. For instance, they can facilitate the alkylation of carbanions generated in situ from relatively non-acidic precursors like allyltrimethylsilane, a reaction that is inefficient with less reactive fluoride sources. fu-berlin.de

| Property | Phosphazenium Fluoride (P5-F type) | Cesium Fluoride (CsF) | Tetramethylammonium Fluoride (TMAF) |

|---|---|---|---|

| Cation Type | Large, charge-diffuse phosphazenium | Small, hard alkali metal | Small, organic quaternary ammonium (B1175870) |

| Fluoride State | Highly "naked" and reactive fu-berlin.de | Strongly ion-paired | "Naked" but with limitations fu-berlin.de |

| Solubility (Aprotic Solvents) | High (e.g., THF, Toluene) merckmillipore.comsigmaaldrich.com | Very Low | Sparingly soluble fu-berlin.de |

| Cation Stability | High; resistant to nucleophiles and hydrolysis fu-berlin.demerckmillipore.com | High | Unstable towards strong nucleophiles fu-berlin.de |

Comparison of Superbasic Properties with Other Phosphazene Bases and Guanidines

The stability and non-coordinating nature of the phosphazenium P5 cation are direct consequences of the extreme basicity of its parent neutral phosphazene P5 base. Phosphazenes are among the strongest known neutral organic superbases. merckmillipore.comsigmaaldrich.comwikipedia.org Their basicity stems from the effective delocalization of the positive charge in the protonated form (the phosphazenium cation) across a large P-N-P framework. rushim.ru

The basicity of phosphazene bases increases dramatically with the number of phosphazene units. merckmillipore.comsigmaaldrich.com This trend is clearly observed when comparing the pKa values of the conjugate acids (pKBH+) in a standardized solvent like acetonitrile (B52724). While a monomeric (P1) phosphazene is already a very strong base, a tetrameric (P4) phosphazene like t-Bu-P4 has a pKBH+ of 42.7, making it one of the most basic neutral compounds ever measured. wikipedia.org By extrapolation, a P5 phosphazene would be anticipated to have an even higher basicity.

When compared to other classes of organic superbases, such as guanidines, phosphazenes generally exhibit superior basicity. researchgate.net Guanidines are also very strong bases due to the resonance stabilization of their protonated guanidinium (B1211019) form. However, the extended delocalization available in higher-order phosphazenes allows them to accommodate the positive charge more effectively, resulting in significantly higher pKBH+ values.

| Superbase Class | Example Compound | Approx. pKBH+ (in Acetonitrile) |

|---|---|---|

| Guanidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 24.3 merckmillipore.comsigmaaldrich.com |

| Phosphazene (P1) | t-Bu-P1 | ~26-27 |

| Phosphazene (P2) | Et-P2 | ~33 |

| Phosphazene (P4) | t-Bu-P4 | 42.7 wikipedia.org |

| Phosphazene (P5) | (Extrapolated) | > 44 |

Advantages and Limitations of this compound in Synthetic Methodologies

The unique combination of a highly reactive "naked" anion and a stable, soluble, and bulky cation endows this compound with a distinct profile of advantages and limitations for synthetic applications.

Advantages:

Enhanced Reactivity and Solubility: The primary advantage is the delivery of a highly nucleophilic fluoride ion in a range of organic solvents, enabling reactions that are difficult or impossible with conventional sources like CsF or KF. fu-berlin.demerckmillipore.comsigmaaldrich.com

Phase-Transfer Catalysis: The lipophilic and bulky nature of the phosphazenium cation makes its salts excellent phase-transfer catalysts. alfachemic.comscienceinfo.com They can transport anions (like fluoride) from an aqueous or solid phase into an organic phase, accelerating heterogeneous reactions under mild conditions. scienceinfo.com

Cation Stability: The P5 cation is remarkably stable towards hydrolysis, oxidation, and electrophilic attack. merckmillipore.com Its exceptional resistance to degradation under strongly basic or nucleophilic conditions is a significant improvement over quaternary ammonium cations like TMAF. fu-berlin.deresearchgate.net

Cleaner Reactions: The use of a soluble, non-ionic base precursor and the formation of a soluble salt often lead to cleaner reactions with easier work-ups compared to heterogeneous reactions involving inorganic bases. sigmaaldrich.com

Limitations:

Hygroscopicity: Higher-order phosphazene bases and their salts are often extremely hygroscopic, requiring careful handling under anhydrous conditions to maintain their reactivity. merckmillipore.com

Steric Hindrance: The large size of the P5 cation, while beneficial for creating "naked" anions, can also be a limitation. merckmillipore.comsigmaaldrich.com Its steric bulk may hinder its approach to sterically congested reaction sites or influence the stereochemical outcome of a reaction in unintended ways.

High Reactivity/Basicity: The extreme reactivity of the "naked" fluoride ion can be a double-edged sword. Its high basicity may lead to undesired side reactions, such as elimination competing with substitution, or the deprotonation of sensitive C-H acidic protons in the substrate or solvent.

Cost and Availability: The synthesis of complex, higher-order phosphazene ligands is more involved and costly than mining alkali metal salts. This can make this compound prohibitively expensive for large-scale industrial applications compared to bulk chemicals like CsF.

Future Research Directions and Emerging Areas for Phosphazenium Fluoride P5 F

Exploration of Novel Reaction Pathways and Synthetic Applications

Future research into Phosphazenium fluoride (B91410) P5-F is anticipated to uncover novel reaction pathways, expanding its utility as a synthetic tool. A primary focus will be on leveraging its high fluoride ion activity for reactions that are currently challenging.

Key areas of exploration will include:

Catalysis: Investigating the catalytic activity of P5-F or its derivatives in a range of organic transformations. This includes its potential as a catalyst in fluorination reactions, C-F bond activation, and other reactions requiring a potent fluoride source. The development of polymer-supported P5-F systems could lead to recyclable and more sustainable catalytic processes. researchgate.netdtu.dk

Main Group Chemistry: Exploring the reactions of P5-F with a variety of main group elements and their compounds. This could lead to the synthesis of novel phosphorus-nitrogen compounds with unique bonding and electronic properties.

Transition Metal Chemistry: Investigating the coordination chemistry of the P5 cation with transition metals. The resulting complexes could exhibit interesting catalytic or material properties. The potential for P-F bond-forming reactions at a metal center is an area of particular interest. researchgate.net

| Potential Reaction Class | Substrate Scope | Anticipated Outcome |

| Catalytic Hydrofluorination | Alkenes, Alkynes | Efficient and selective formation of organofluorine compounds |

| C-F Bond Activation | Fluoroalkanes, Fluoroarenes | Development of new methods for fluorocarbon functionalization |

| Silylation/Desilylation Reactions | Organosilanes | Controlled formation and cleavage of Si-F bonds |

Development of New Derivatives with Tunable Reactivity and Selectivity

The modification of the P5-F structure to create new derivatives with tailored properties is a significant avenue for future research. By systematically altering the substituents on the phosphazene core, it will be possible to fine-tune the reactivity, selectivity, and physical properties of the resulting compounds.

Future work in this area will likely focus on:

Steric and Electronic Tuning: Introducing bulky or electron-donating/withdrawing groups to the phosphazene backbone to control the accessibility and reactivity of the fluoride ion.

Chiral Derivatives: The synthesis of chiral P5-F derivatives for applications in asymmetric catalysis, particularly in enantioselective fluorination reactions.

Task-Specific Ionic Liquids: Designing P5-F based ionic liquids with specific properties for applications in electrochemistry, separations, and as reaction media.

| Derivative Type | Targeted Property | Potential Application |

| Sterically Hindered P5-F | Increased selectivity | Regioselective fluorination of complex molecules |

| Electronically Modified P5-F | Tunable fluoride basicity | Control over reaction rates and equilibria |

| Chiral P5-F | Enantioselectivity | Asymmetric synthesis of chiral fluorinated compounds |

Integration into Advanced Materials Science and Polymer Chemistry

The incorporation of the phosphazenium fluoride moiety into polymers and advanced materials is a promising area for future research, with the potential to create materials with novel properties and functionalities. The versatility of polyphosphazene chemistry provides a strong foundation for this exploration. psu.edu

Emerging research directions include:

Polymer Electrolytes: Developing solid polymer electrolytes based on P5-F for applications in high-performance lithium-ion batteries and other electrochemical devices. The high ionic conductivity and electrochemical stability of phosphazenium salts are advantageous in this context.

Fluorinated Polymers: Utilizing P5-F as a building block or catalyst for the synthesis of novel fluorinated polymers with enhanced thermal stability, chemical resistance, and unique optical properties.

Biomaterials: Exploring the potential of polyphosphazenes derived from or functionalized with P5-F in the biomedical field, for applications such as drug delivery and tissue engineering, leveraging the biocompatibility of the polyphosphazene backbone. psu.edu

| Material Class | Key Feature | Potential Application |

| Solid Polymer Electrolytes | High Ionic Conductivity | Next-generation batteries and fuel cells |

| Fluorinated Polymers | High Thermal Stability | Advanced coatings and high-performance plastics |

| Functional Biomaterials | Biocompatibility and Tunability | Drug delivery systems and regenerative medicine psu.edu |

Methodological Advancements in Characterization and Computational Modeling

To fully unlock the potential of P5-F and its derivatives, further advancements in analytical techniques and computational methods are necessary. These advancements will provide deeper insights into the structure-property relationships of these compounds.

Future efforts will likely concentrate on:

Advanced Spectroscopic and Crystallographic Techniques: Utilizing state-of-the-art NMR spectroscopy, X-ray crystallography, and other advanced techniques to precisely characterize the structure and dynamics of P5-F and its reaction intermediates.

In-situ Reaction Monitoring: Developing and applying methods for the real-time monitoring of reactions involving P5-F to gain a better understanding of reaction mechanisms and kinetics.

Computational Modeling: Employing high-level quantum chemical calculations to predict the reactivity, stability, and spectroscopic properties of P5-F and its derivatives. This will aid in the rational design of new compounds and catalysts.

| Technique/Method | Research Focus | Expected Insight |

| Solid-State NMR | Structural analysis of P5-F based materials | Understanding of polymer morphology and ion dynamics |

| In-situ IR/Raman Spectroscopy | Real-time reaction monitoring | Elucidation of reaction mechanisms and intermediates |

| Density Functional Theory (DFT) | Prediction of reactivity and properties | Rational design of new P5-F derivatives and catalysts |

Q & A

Q. What are the established synthetic protocols for phosphazenium fluoride P5-F, and how can its purity be verified experimentally?

this compound is typically synthesized via anion exchange using phosphazenium bases (e.g., PS-PtBeads) and fluoride sources (e.g., [18F]fluoride in cyclotron target water). Key steps include column retention of fluoride ions via phosphazenium cations, solvent drying, and substrate radiofluorination under controlled conditions (80°C, acetonitrile solvent) .

- Methodological Guidance :

- Purity Verification : Use NMR (¹⁹F, ³¹P) to confirm structural integrity and absence of side products.

- Quantitative Analysis : Ion chromatography or ICP-MS for fluoride ion quantification.

- Table 1 : Common Characterization Techniques

| Technique | Purpose | Reference |

|---|---|---|

| ¹⁹F NMR | Fluoride coordination environment | |

| ³¹P NMR | Phosphazenium cation stability | |

| XRD | Crystal structure determination |

Q. What is the mechanistic role of P5-F in facilitating nucleophilic fluorination reactions?

P5-F acts as a phase-transfer catalyst, stabilizing fluoride ions via electrostatic interactions with its cationic phosphazenium framework, thereby enhancing nucleophilicity in non-polar solvents. This reduces aggregation and increases reaction efficiency in SN2 pathways .

- Experimental Design :

- Compare fluorination yields with/without P5-F under identical conditions (solvent, temperature).

- Use kinetic studies (e.g., Arrhenius plots) to assess activation energy changes.